

Spectroscopic and Spectrometric Characterization of 1,3-Dimethylbarbituric Acid: A Technical Guide

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Compound of Interest

Compound Name: 1,3-Dimethylbarbituric acid

Cat. No.: B188462

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and spectrometric data for **1,3-Dimethylbarbituric acid** (CAS No: 769-42-6), a key intermediate in the synthesis of various biologically active compounds.^[1] The following sections present a comprehensive collection of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental methodologies and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data for **1,3-Dimethylbarbituric acid** are summarized below.

Data Presentation

¹H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.7	s	2H	CH ₂
~3.2	s	6H	2 x N-CH ₃

¹³C NMR Data

Chemical Shift (δ) ppm	Assignment
~167	C=O (C4, C6)
~152	C=O (C2)
~49	CH ₂
~28	N-CH ₃

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions.

Experimental Protocols

Sample Preparation: A sample of **1,3-Dimethylbarbituric acid** was dissolved in a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were acquired on a spectrometer, such as a Varian CFT-20 or a similar instrument.[2]

¹H NMR Acquisition:

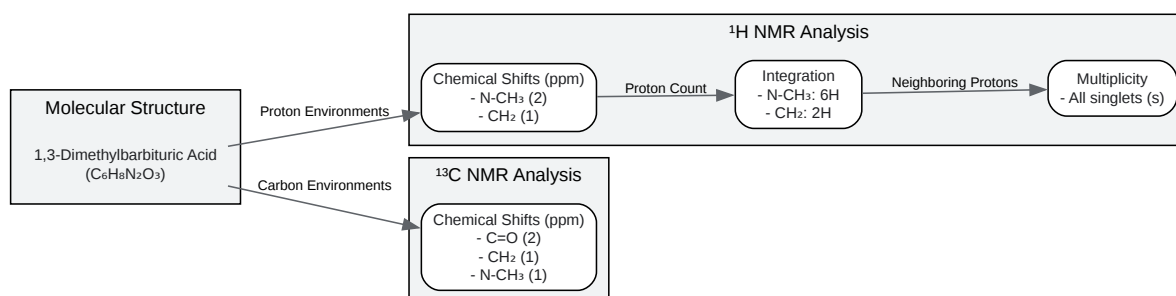
- Frequency: 300-500 MHz
- Number of Scans: 16-64
- Relaxation Delay: 1-5 seconds

- Pulse Width: 30-90 degrees

^{13}C NMR Acquisition:

- Frequency: 75-125 MHz
- Number of Scans: 1024-4096
- Relaxation Delay: 2-10 seconds
- Pulse Program: Proton-decoupled

Data Interpretation Workflow



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Caption: Workflow for the interpretation of NMR data for **1,3-Dimethylbarbituric acid**.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Data Presentation

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3000-2800	Medium	C-H stretch (methyl and methylene)
~1750-1650	Strong, Broad	C=O stretch (amide/ketone)
~1450	Medium	C-H bend (methyl and methylene)
~1350	Medium	C-N stretch

Experimental Protocols

Sample Preparation:

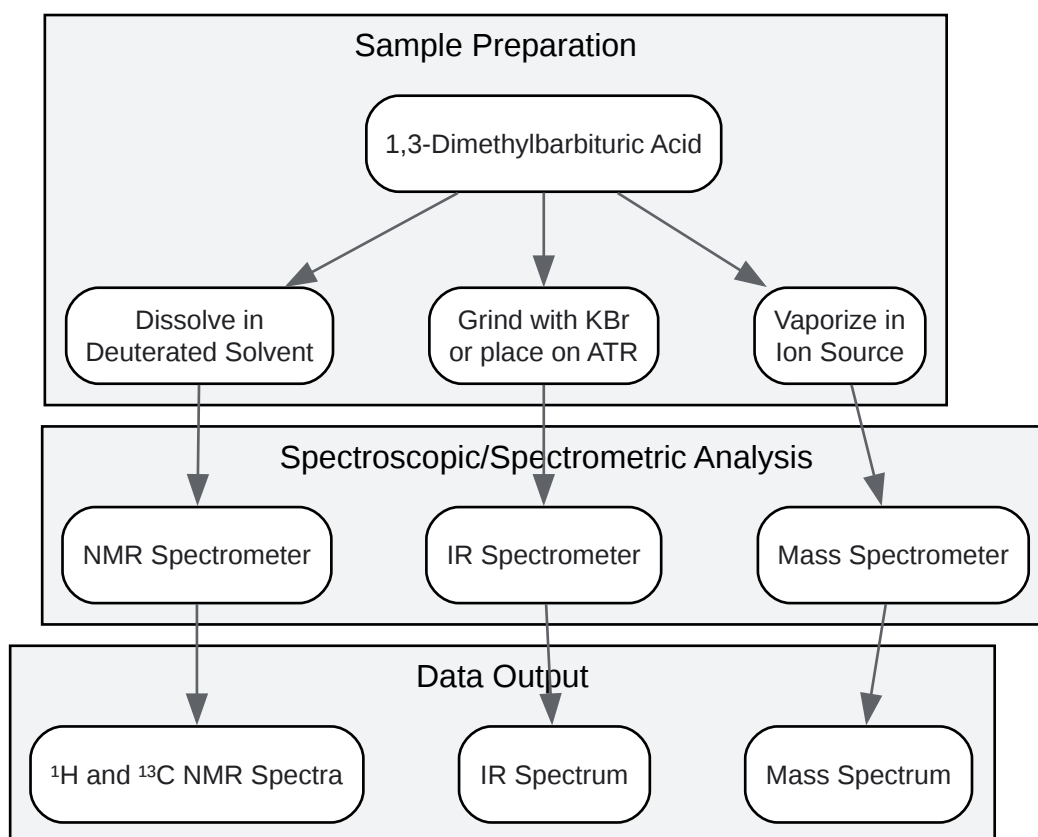
- KBr Pellet Method: A small amount of **1,3-Dimethylbarbituric acid** was ground with potassium bromide (KBr) and pressed into a thin pellet.[\[3\]](#)
- Attenuated Total Reflectance (ATR): A small amount of the solid sample was placed directly on the ATR crystal.[\[3\]](#)

Instrumentation: IR spectra were recorded on an FTIR spectrometer, such as a Bio-Rad FTS instrument.[\[3\]](#)

Acquisition Parameters:

- Spectral Range: 4000-400 cm⁻¹
- Resolution: 4 cm⁻¹
- Number of Scans: 16-32

Spectroscopic Data Acquisition Workflow



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Caption: General workflow for the spectroscopic and spectrometric analysis of **1,3-Dimethylbarbituric acid**.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.

Data Presentation

m/z	Relative Intensity (%)	Assignment
156	High	$[M]^+$ (Molecular Ion)
113	Moderate	$[M - C_2H_3NO]^+$
85	Moderate	$[M - C_3H_3NO_2]^+$
58	High	$[C_2H_4NO]^+$
42	High	$[C_2H_4N]^+$

Note: Fragmentation patterns can vary depending on the ionization method and energy.

Experimental Protocols

Instrumentation: Mass spectra were obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system or a standalone mass spectrometer with a direct insertion probe.

GC-MS Parameters:

- Ionization Mode: Electron Ionization (EI)
- Ionization Energy: 70 eV
- Mass Analyzer: Quadrupole or Ion Trap
- GC Column: A suitable capillary column (e.g., DB-5ms)

Direct Infusion MS/MS:

- Ionization Mode: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)
- Precursor Ion Selection: The molecular ion ($[M+H]^+$ or $[M-H]^-$) is selected in the first mass analyzer.
- Collision Energy: Varied to induce fragmentation.

- Mass Analyzer: Tandem quadrupole, ion trap, or time-of-flight (TOF).

This comprehensive guide provides foundational spectroscopic and spectrometric data for **1,3-Dimethylbarbituric acid**, which is essential for its identification, characterization, and utilization in further research and development.

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References

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